molecular formula C17H14N2O4S2 B12222496 Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate

Cat. No.: B12222496
M. Wt: 374.4 g/mol
InChI Key: ZZDBYZMNZONUAK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate is a fused heterocyclic compound featuring a thiopheno[2,3-d]1,3-thiazine core substituted with a methyl group at position 5, a carbonyl oxygen at position 4, and a phenylcarbonylamino moiety at position 2. The ethyl ester at position 6 enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-benzamido-5-methyl-4-oxothieno[2,3-d][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C17H14N2O4S2/c1-3-23-15(21)12-9(2)11-14(24-12)19-17(25-16(11)22)18-13(20)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,18,19,20)

InChI Key

ZZDBYZMNZONUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(SC2=O)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene-3-Carboxylate Derivatives

A widely adopted method begins with ethyl 5-methyl-4-oxothiophene-3-carboxylate, synthesized via a modified Gewald reaction. This intermediate reacts with thiourea derivatives under acidic conditions to form the thiazine ring. For example, refluxing the thiophene precursor with N-phenylthiourea in ethanol containing catalytic hydrochloric acid induces cyclization, yielding the bicyclic system. The reaction mechanism involves nucleophilic attack by the thiourea’s sulfur atom on the thiophene’s α,β-unsaturated carbonyl, followed by dehydration (Figure 1).

Optimized Conditions :

  • Solvent : Ethanol (95%)
  • Temperature : 78°C (reflux)
  • Catalyst : HCl (10 mol%)
  • Yield : 68–72%

Multi-Component One-Pot Synthesis

An alternative approach employs a one-pot reaction combining ethyl acetoacetate, phenyl isocyanate, and elemental sulfur. This method, adapted from patents on thiazine derivatives, leverages in situ generation of both thiophene and thiazine rings. The process requires stringent temperature control:

  • Step 1 : Condensation of ethyl acetoacetate with phenyl isocyanate at 50°C forms a β-ketoamide intermediate.
  • Step 2 : Sulfur incorporation via reaction with ammonium thiocyanate at 110°C initiates cyclization.
  • Step 3 : Esterification with ethanol under reflux finalizes the carboxylate group.

Key Advantages :

  • Reduced purification steps
  • Higher atom economy (82%) compared to stepwise methods

Functionalization with Phenylcarbonylamino Group

Introducing the phenylcarbonylamino moiety at position 2 of the thiazine ring necessitates precise acylation techniques.

Direct Acylation of Amine Intermediates

A common strategy involves synthesizing ethyl 2-amino-5-methyl-4-oxothiopheno[2,3-d]thiazine-6-carboxylate as a precursor. Treating this intermediate with benzoyl chloride in dichloromethane (DCM) achieves N-acylation:

$$
\text{2-Amino intermediate} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Reaction Parameters :

  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C → room temperature (gradual warming)
  • Yield : 85–90%

Ullmann-Type Coupling for Challenging Substrates

For substrates resistant to direct acylation, copper-catalyzed Ullmann coupling between aryl boronic acids and the amine intermediate has proven effective. This method, though less common, ensures higher regioselectivity when electron-withdrawing groups are present on the phenyl ring.

Critical Analysis of Purification Techniques

Purifying the target compound demands careful selection of methods to address byproducts like unreacted thiourea and diacylated derivatives .

Recrystallization Solvent Systems

Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, achieving >98% purity. Hexane-ethyl acetate (3:1) is preferred for removing non-polar impurities.

Chromatographic Methods

Silica gel chromatography with gradient elution (ethyl acetate → ethyl acetate:methanol 9:1) resolves closely related analogs. HPLC analysis (C18 column, acetonitrile-water mobile phase) confirms purity, with retention times consistently at 12.3 min.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing exothermic reactions during cyclization. Continuous flow reactors mitigate thermal runaway risks by providing precise temperature control. Pilot studies demonstrate that transitioning from batch to flow systems improves yield reproducibility from ±5% to ±1.2%.

Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Volume 100 mL 500 L
Cyclization Time 4 hours 45 minutes
Yield 70% 82%
Purity Post-Purification 98% 99.5%

Mechanistic Insights and Side-Reaction Mitigation

The formation of thiophene ring-opened byproducts (up to 15% in suboptimal conditions) is a key challenge. These arise via nucleophilic attack at the thiophene’s β-position, exacerbated by polar aprotic solvents. Switching to ethanol reduces this side reaction to <2%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of thiophene-based compounds exhibit significant antibacterial and antifungal properties. For instance, a related compound demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Compound Target Organism Activity (MIC µg/mL)
Ethyl 5-methyl-4-oxo...Staphylococcus aureus16
Ethyl 5-methyl-4-oxo...E. coli32

Anti-inflammatory Properties

Research indicates that ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate exhibits anti-inflammatory effects. A study assessed its ability to inhibit the production of pro-inflammatory cytokines in vitro. The results showed a dose-dependent reduction in interleukin-6 (IL-6) levels, suggesting potential therapeutic uses in treating inflammatory diseases.

Concentration (µM) IL-6 Production (% Inhibition)
1025
5050
10075

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Its structural analogs have been synthesized and tested for their efficacy against agricultural pests. Field trials indicated that certain derivatives significantly reduced pest populations while being non-toxic to beneficial insects.

Pest Species Efficacy (%) Application Rate (g/ha)
Aphids85200
Whiteflies75150

Polymer Chemistry

In material science, ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate has been investigated as a monomer for polymer synthesis. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties.

A comparative study on the thermal degradation of polymers with and without the compound revealed improved thermal stability:

Sample Decomposition Temperature (°C)
Polymer without additive250
Polymer with ethyl derivative300

Case Study: Antibacterial Screening

A recent study published in the Journal of Medicinal Chemistry focused on a series of thiophene derivatives, including ethyl 5-methyl-4-oxo... The study utilized a high-throughput screening method to evaluate antibacterial activity against multi-drug-resistant strains. The results highlighted that certain modifications to the thiophene ring significantly enhanced antibacterial potency.

Case Study: Agricultural Field Trials

In agricultural research conducted over two growing seasons, formulations containing ethyl derivatives were applied to crops affected by aphid infestations. The results indicated not only effective pest control but also an increase in crop yield by approximately 20% compared to untreated plots.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Analysis

The compound shares structural similarities with several derivatives, differing primarily in core heterocycles and substituent patterns (Table 1).

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Biological Relevance Reference
Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate Thiopheno[2,3-d]1,3-thiazine Phenylcarbonylamino Ethyl ester Antimicrobial, anticancer
Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine Propylamino Ethyl ester Bioactive precursor
Ethyl 4-methyl-2-(phenylcarbonylamino)-1,3-thiazole-5-carboxylate Thiazole Phenylcarbonylamino Ethyl ester Synthetic intermediate
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Thiourea-derived substituent Ethyl ester Crystallographic studies

Key Observations :

  • Core Rigidity: The thiopheno[2,3-d]1,3-thiazine core in the target compound introduces greater planarity compared to thiazolo[3,2-a]pyrimidine derivatives, which exhibit puckered conformations (e.g., C5 deviation: 0.224 Å in thiazolo-pyrimidine vs. 0.072 Å in thienopyrimidine ).
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize the crystal structure of the target compound, similar to thienopyrimidine derivatives . However, thiazolo-pyrimidines exhibit bifurcated C–H···O bonds, forming extended chains .
  • Planarity : The dihedral angle between the phenyl ring and the fused heterocycle is 60.11° in the target compound , compared to 80.94° in a thiazolo-pyrimidine derivative , indicating reduced steric hindrance.

Biological Activity

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate is a member of the thiazine family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a thiophene ring fused with a thiazine moiety, which is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines.
    • Case Study : In vitro assays showed that the compound induced apoptosis in human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The MTT assay revealed an IC50 value of approximately 12.4 μmol/L against A-549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Cisplatin .
    Cell LineIC50 (μmol/L)Reference
    A-54912.4 ± 2.3
    HepG-28.33 ± 1.2
  • Antimicrobial Activity :
    The compound also shows promising antimicrobial effects against various bacterial strains. In particular, it has been tested for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
    • Research Findings : Studies indicated that at a concentration of 50 μg/mL, the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Mechanism of Action :
    The mechanism by which ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate exerts its effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
    • Enzyme Inhibition : It has been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Anticancer Activity Summary

Compound NameCell LineIC50 (μmol/L)Reference
Ethyl 5-methyl-4-oxo...A-54912.4 ± 2.3
Ethyl 5-methyl-4-oxo...HepG-28.33 ± 1.2
DoxorubicinNCI-H46010.0 ± 1.0

Antimicrobial Activity Summary

Bacterial StrainConcentration (μg/mL)Inhibition (%)
Staphylococcus aureus5085
Escherichia coli5070

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate, and how can yield be maximized?

The compound can be synthesized via cyclocondensation reactions, such as the Gewald thiophene synthesis, followed by thiourea-mediated cyclization. For example, refluxing ethyl acetoacetate with thiourea derivatives and sulfur in ethanol under acidic conditions (e.g., acetic acid) yields thiophene intermediates, which are further functionalized via Biginelli-like reactions . Optimization involves adjusting catalyst loading (e.g., sodium acetate), solvent ratios (acetic acid/anhydride mixtures), and reaction times (8–10 hours), achieving ~78% yield after recrystallization from ethyl acetate/ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and ring puckering (e.g., flattened boat conformation of the thiazine ring) .
  • NMR (¹H/¹³C) identifies proton environments, such as methyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • FT-IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • Elemental analysis validates molecular formula consistency (±0.3% tolerance) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths or torsion angles) be resolved during structural refinement?

Use the SHELX suite (e.g., SHELXL) for refinement, applying constraints for hydrogen atoms in riding models and anisotropic displacement parameters for heavy atoms . For ring puckering, apply Cremer-Pople parameters to quantify deviations from planarity (e.g., Δ = 0.224 Å for the thiazine ring) . Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What methodologies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?

Employ graph-set analysis (Etter’s formalism) to classify hydrogen-bond patterns (e.g., C(6) chains via C–H···O interactions along the c-axis) . Use software like Mercury (CCDC) to visualize interactions and calculate intermolecular distances (e.g., S···S contacts <3.5 Å indicating van der Waals interactions) . For quantitative analysis, calculate hydrogen-bond energies using Espinosa’s method based on electrostatic potentials .

Q. How can computational modeling predict the compound’s reactivity or pharmacological interactions?

  • DFT calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps for charge-transfer studies) .
  • Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., kinases or enzymes with thiophene-binding pockets) by simulating ligand-receptor interactions .
  • MD simulations (GROMACS) evaluate stability in solvent environments (e.g., water/ethanol mixtures) over 100-ns trajectories .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Variable-temperature NMR resolves dynamic effects (e.g., rotamers causing split signals) .
  • SCXRD validation confirms stereochemical assignments if NMR data is ambiguous .
  • Isotopic labeling (e.g., ¹⁵N-thiourea precursors) traces reaction pathways to identify byproducts .

Methodological Considerations

  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/ethanol 3:2) to obtain diffraction-quality crystals .
  • Synthetic Byproducts : Monitor reactions via TLC and LC-MS to detect intermediates (e.g., thiourea adducts) .
  • Safety : Use fume hoods and PPE during synthesis due to sulfur-based reagents releasing toxic fumes .

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